(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide
Description
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide is a chiral amide compound featuring a propionamide backbone substituted at the amide nitrogen with a 3-chloro-pyrazin-2-ylmethyl group. The (S)-configuration at the 2-amino position confers stereochemical specificity, which may influence its biological activity and binding affinity.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c1-5(10)8(14)13-4-6-7(9)12-3-2-11-6/h2-3,5H,4,10H2,1H3,(H,13,14)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWHYBHBYHVGJO-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=NC=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-pyrazine and (S)-2-amino-propionamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include steps to recover and recycle solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
-
Anticancer Properties
- Recent studies have indicated that compounds similar to (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide exhibit significant anticancer activity. For instance, derivatives of pyrazine carboxamide have been shown to inhibit the growth of various cancer cell lines, including those resistant to traditional therapies .
- A study demonstrated that modifications to the pyrazine structure enhanced cytotoxicity against cancer cells, suggesting that this compound could be developed into potent anticancer agents .
- Antimicrobial Activity
-
Antifolate Activity
- Similar compounds have been explored as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in nucleotide synthesis and are targets for cancer therapy. The structural characteristics of this compound suggest it may possess similar inhibitory effects .
Case Study 1: Anticancer Evaluation
A series of experiments evaluated the cytotoxic effects of various pyrazine derivatives on cancer cell lines such as HepG2 and PC12. Results indicated that specific modifications to the pyrazine moiety led to enhanced anti-proliferative effects, supporting the hypothesis that this compound could serve as a scaffold for developing new anticancer drugs .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of several chloro-pyrazine derivatives against common pathogens. The results showed that certain derivatives had potent activity against MRSA with MIC values as low as 4 µg/mL, indicating potential therapeutic applications in treating resistant infections .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets. The amino and chloro groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituents, heterocyclic systems, or stereochemistry.
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid
- Substituents : Pyridin-3-yl group (aromatic nitrogen-containing ring).
- Key Features: Stereochemistry: R-configuration at the 2-amino position. Functional Group: Carboxylic acid instead of an amide. Molecular Weight: 166.18 g/mol; purity ≥98.5% .
- The carboxylic acid group enhances hydrophilicity, contrasting with the amide’s neutral polarity.
(S)-2-Amino-N-(4-nitrophenyl)propionamide hydrochloride
- Substituents : 4-Nitrophenyl group; hydrochloride salt.
- Key Features :
- The salt form enhances stability and dissolution.
(S)-2-Amino-N-(1-methyl-piperidin-4-ylmethyl)-propionamide
- Substituents : 1-Methyl-piperidin-4-ylmethyl group.
- Key Features :
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
- Substituents : Cyclopropyl, 3-methyl, and chloro-pyrazine groups.
- Key Features :
- Molecular Weight : 282.77 g/mol.
- Backbone : Butyramide (four-carbon chain) vs. propionamide (three-carbon).
Data Table: Comparative Overview
Implications of Structural Variations
- Pyrazine vs. Pyridine/Piperidine : The pyrazine ring’s dual nitrogen atoms enable unique hydrogen-bonding and charge-transfer interactions, unlike pyridine’s single nitrogen or piperidine’s aliphatic ring.
- Electron-Withdrawing Groups : Chloro and nitro substituents modify electron density, affecting reactivity and target binding. The nitro group () may confer stronger electrophilic character than chloro .
- Salt Forms vs. Free Bases : Hydrochloride salts () enhance solubility, critical for in vivo applications, whereas free bases (e.g., target compound) may require formulation optimization.
Biological Activity
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-propionamide is a chiral compound with a unique molecular structure that includes a chloro-pyrazine moiety, contributing to its potential biological activity. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases, particularly those related to mucosal hydration and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C8H11ClN4O, with a molecular weight of approximately 202.65 g/mol. Its structure features several functional groups that enhance its reactivity and biological interactions:
- Amino Group : Participates in nucleophilic substitution reactions.
- Chloro Group : Can undergo elimination reactions.
- Propionamide Moiety : Engages in acylation or amidation reactions.
The presence of these groups suggests that the compound can interact with various biological targets, making it a candidate for drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Its structural features indicate potential efficacy in treating conditions related to insufficient mucosal hydration and other therapeutic areas.
Enzyme Inhibition
Studies have shown that this compound may inhibit enzymes involved in inflammatory pathways, which can be beneficial in treating diseases characterized by excessive inflammation. The inhibition of such enzymes can lead to reduced symptoms and improved patient outcomes.
Anticancer Potential
The compound's structural similarity to other bioactive molecules suggests it may exhibit anticancer properties. Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 3.79 | Inhibition of proliferation |
| SF-268 | 12.50 | Induction of apoptosis |
| NCI-H460 | 42.30 | Growth inhibition |
These findings highlight the need for further investigation into the mechanisms of action and specificity of this compound against different cancer types .
Case Studies
-
Inhibitory Effects on Type III Secretion System (T3SS) :
A study demonstrated that high concentrations of related compounds could inhibit the secretion of virulence factors in pathogenic bacteria, suggesting potential applications in infectious disease management . -
Cytotoxicity Against Cancer Cell Lines :
In vitro studies revealed that derivatives of pyrazine compounds, similar to this compound, showed significant cytotoxicity against various cancer cell lines, prompting further exploration into their therapeutic potential .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:
- Formation of the chloro-pyrazine ring.
- Introduction of the propionamide group via acylation.
- Resolution of chiral centers to obtain the desired enantiomer.
These synthetic strategies are crucial for producing compounds with high purity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
